molecular formula C3H8INO2S B3045584 N-(2-iodoethyl)methanesulfonamide CAS No. 110383-93-2

N-(2-iodoethyl)methanesulfonamide

Cat. No.: B3045584
CAS No.: 110383-93-2
M. Wt: 249.07 g/mol
InChI Key: QRJDRGVAXTXUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-iodoethyl)methanesulfonamide is a useful research compound. Its molecular formula is C3H8INO2S and its molecular weight is 249.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-iodoethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8INO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJDRGVAXTXUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612645
Record name N-(2-Iodoethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110383-93-2
Record name N-(2-Iodoethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-iodoethyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structural Features and Their Significance in Organoiodine and Sulfonamide Chemistry

The structure of N-(2-iodoethyl)methanesulfonamide, with the chemical formula C3H8INO2S, is key to its utility. bldpharm.comadvtechind.com It possesses two primary functional groups: an organoiodine and a sulfonamide. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. bldpharm.com This high reactivity allows for the facile introduction of the methanesulfonamidoethyl group onto other molecules.

The sulfonamide group (R-SO2NR'R''), in this case a methanesulfonamide (B31651), is a robust and versatile functional group. lookchem.cn It is known for its chemical stability and its ability to act as a hydrogen bond donor and acceptor, which can influence the solubility and crystalline nature of compounds. lookchem.cnnih.gov In the context of this compound, the sulfonamide group provides a stable anchor to which the reactive iodoethyl chain is attached.

The combination of these two groups in one molecule creates a bifunctional reagent. The iodo- end can readily participate in reactions to form new carbon-carbon or carbon-heteroatom bonds, while the sulfonamide portion can engage in its own chemical transformations or serve to modulate the physical and chemical properties of the final product.

Mechanistic Studies on the Reactivity Profile of N 2 Iodoethyl Methanesulfonamide

Reactivity of the Iodoethyl Moiety

The iodoethyl group is characterized by a carbon-iodine (C-I) bond. Iodine is an excellent leaving group due to the large size of the iodide ion and the relatively weak C-I bond. This makes the α-carbon susceptible to attack by nucleophiles and the β-hydrogen prone to abstraction by bases.

Unimolecular and Bimolecular Nucleophilic Substitution Reactions (SN1/SN2)

Nucleophilic substitution is a fundamental reaction for alkyl halides. The mechanism can be either unimolecular (SN1) or bimolecular (SN2), depending on the substrate structure, nucleophile strength, leaving group ability, and solvent.

For N-(2-iodoethyl)methanesulfonamide, the iodo group is attached to a primary carbon. Primary alkyl halides strongly favor the SN2 mechanism. chadsprep.comorgosolver.com The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. chadsprep.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. orgosolver.com

In contrast, the SN1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. orgosolver.com Primary carbocations are highly unstable, making the SN1 pathway energetically unfavorable for this compound under typical conditions. youtube.com

The preference for the SN2 pathway can be illustrated by the reaction with various nucleophiles. Strong, unhindered nucleophiles will readily displace the iodide ion to form a new carbon-nucleophile bond.

Table 1: Representative SN2 Reactions of Primary Alkyl Iodides

Nucleophile Product Type Solvent Relative Rate
CN⁻ Nitrile Polar Aprotic (e.g., DMSO) High
N₃⁻ Azide Polar Aprotic (e.g., DMF) High
RS⁻ Thioether Polar Aprotic (e.g., acetone) Very High
I⁻ (Exchange) Acetone (B3395972) Moderate
OH⁻ Alcohol Polar Protic (e.g., ethanol/water) Moderate (competes with E2)

This table presents generalized reactivity for primary alkyl iodides in SN2 reactions.

Elimination Reactions (E1/E2) Leading to Olefins

Elimination reactions compete with nucleophilic substitution and result in the formation of a double bond (an olefin). The two main mechanisms are the unimolecular E1 and the bimolecular E2 pathways. youtube.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously. libretexts.org This reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. libretexts.org Strong, sterically hindered bases favor E2 reactions over SN2. For this compound, treatment with a strong base like potassium tert-butoxide would likely lead to the formation of N-vinylmethanesulfonamide.

The E1 mechanism, like SN1, proceeds through a carbocation intermediate. masterorganicchemistry.com Due to the high energy of the primary carbocation that would need to form, the E1 pathway is highly unlikely for this compound. masterorganicchemistry.com

Table 2: Competition Between SN2 and E2 for a Primary Alkyl Iodide

Reagent Base Strength Steric Hindrance Major Product Minor Product
Sodium Ethoxide Strong Low SN2 E2
Potassium tert-Butoxide Strong High E2 SN2
Sodium Hydroxide Strong Low SN2 E2

This table illustrates the factors influencing the competition between SN2 and E2 reactions for a typical primary alkyl iodide.

Radical and Carbene-Mediated Transformations Involving the C-I Bond

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photolysis to generate an alkyl radical. This radical can then participate in various transformations, such as cyclizations or additions to multiple bonds. While specific studies on this compound are limited, analogous iodoalkanes are known to undergo such reactions. For instance, a related compound, N-(2-iodophenyl)methanesulfonamide, undergoes radical-mediated spirocyclization.

Carbene-mediated reactions at the C-I bond are less common but can be envisioned. For instance, insertion of a carbene into the C-I bond would lead to a new carbon-carbon bond and a new alkyl iodide.

Palladium-Catalyzed Cross-Coupling Reactions and Related Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While aryl and vinyl halides are the most common substrates, alkyl halides can also participate in these reactions. The C-I bond in this compound can undergo oxidative addition to a low-valent palladium complex, initiating a catalytic cycle.

Reactions such as the Suzuki, Heck, and Sonogashira couplings could potentially be adapted for this substrate, though conditions may need to be optimized to favor the desired cross-coupling over β-hydride elimination. For example, a Suzuki coupling with an arylboronic acid could yield N-(2-arylethyl)methanesulfonamide. nih.gov

Reactivity of the Methanesulfonamide (B31651) Moiety

The methanesulfonamide group (-NHSO₂CH₃) possesses an acidic proton on the nitrogen atom. Deprotonation by a base generates a nucleophilic sulfonamidate anion, which can react with various electrophiles.

N-Alkylation, N-Acylation, and N-Arylation Reactions

N-Alkylation: The sulfonamidate anion can act as a nucleophile and displace a leaving group on an alkyl halide in an SN2 reaction. psu.edu This allows for the introduction of a second alkyl group on the nitrogen atom. For example, reacting this compound with a base and then an alkyl halide (R-X) could potentially lead to a di-alkylated product, although intramolecular reactions might compete.

N-Acylation: The sulfonamidate anion can react with acylating agents such as acyl chlorides or anhydrides to form N-acylsulfonamides. This reaction is typically efficient and provides a route to more complex amide structures.

N-Arylation: The nitrogen atom of the sulfonamide can be arylated through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. youtube.com This reaction typically involves coupling the sulfonamide with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.orgnie.edu.sg This methodology provides a powerful way to form carbon-nitrogen bonds. nie.edu.sgnie.edu.sg

Table 3: Representative Reactions of the Sulfonamide Moiety

Reaction Type Electrophile Catalyst/Base Product Type
N-Alkylation Alkyl Halide (R-X) Strong Base (e.g., NaH) N-Alkylsulfonamide
N-Acylation Acyl Chloride (RCOCl) Base (e.g., Pyridine) N-Acylsulfonamide

This table summarizes the general reactivity of a sulfonamide group in N-alkylation, N-acylation, and N-arylation reactions.

Aza-Michael Additions and Cyclization Pathways

This compound, particularly after deprotonation, can act as a nucleophile in aza-Michael additions to activated alkenes. The resulting adduct can then undergo subsequent intramolecular cyclization.

The initial step involves the addition of the sulfonamide nitrogen to an electron-deficient alkene, a class of reactions known as aza-Michael additions. This reaction is typically catalyzed by a base, which deprotonates the sulfonamide to generate a more potent nucleophile. The general mechanism involves the attack of the sulfonamide anion on the β-carbon of the Michael acceptor.

Following the initial aza-Michael addition, the presence of the iodoethyl group allows for subsequent intramolecular cyclization. The newly formed secondary amine can act as a nucleophile, displacing the iodide to form a six-membered ring, a substituted piperazine (B1678402) derivative. This cascade process, combining an intermolecular addition with an intramolecular cyclization, is a powerful strategy for the rapid construction of heterocyclic scaffolds. frontiersin.orgnih.gov The efficiency of this cyclization is dependent on the reaction conditions, including the nature of the base and solvent.

Reactant AReactant B (Michael Acceptor)Product of Aza-Michael AdditionSubsequent Cyclization Product
This compoundAcrylonitrile3-((2-iodoethyl)(methylsulfonyl)amino)propanenitrile1-(methylsulfonyl)-4-cyanopiperazine
This compoundMethyl acrylateMethyl 3-((2-iodoethyl)(methylsulfonyl)amino)propanoateMethyl 4-(methylsulfonyl)piperazine-1-carboxylate
This compoundN,N-dimethylacrylamide3-((2-iodoethyl)(methylsulfonyl)amino)-N,N-dimethylpropanamide4-(methylsulfonyl)-N,N-dimethylpiperazine-1-carboxamide

This table presents hypothetical reaction pathways based on established principles of aza-Michael additions and subsequent intramolecular cyclizations.

Acid-Base Properties and Anion Reactivity

The hydrogen atom attached to the nitrogen in the sulfonamide group of this compound is acidic. This acidity is a result of the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base. The pKa of the N-H bond in similar acyclic sulfonamides is typically in the range of 10-11 in aqueous solution, although this can be influenced by the solvent. In non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO), the pKa is expected to be higher. organicchemistrydata.org

The deprotonation of the sulfonamide generates a resonance-stabilized anion. This anion is a soft nucleophile and can participate in a variety of reactions. The reactivity of this anion is a key factor in the chemical behavior of this compound. For instance, the deprotonated species is the active nucleophile in the aza-Michael additions discussed previously.

Furthermore, the sulfonamide anion can undergo N-alkylation or N-arylation reactions. However, in the case of this compound, intramolecular cyclization to form N-methylsulfonylaziridine is a competing and often favorable pathway, especially in the presence of a non-nucleophilic base. The choice of base and reaction conditions can be used to control the outcome of the reaction, favoring either intermolecular or intramolecular processes.

SolventEstimated pKaReference
Water10-11General sulfonamide acidity
Dimethyl Sulfoxide (DMSO)~17 organicchemistrydata.org
Acetonitrile~25 ut.ee

This table provides estimated pKa values based on data for similar sulfonamides in various solvents.

Concurrent and Sequential Reactions Involving Both Functional Groups

The bifunctional nature of this compound allows for complex reaction sequences where both the iodoethyl and sulfonamide groups participate. These can be either concurrent, where both groups react in a single transformation, or sequential, where one group reacts first, followed by the other.

An example of a sequential reaction is the previously discussed aza-Michael addition followed by intramolecular cyclization. Here, the sulfonamide (or its anion) reacts first, and the iodoethyl group participates in a subsequent step.

Concurrent reactions are also conceivable. For instance, in the presence of a strong, non-nucleophilic base, elimination of hydrogen iodide could occur to form N-vinylmethanesulfonamide. This highly reactive intermediate could then undergo in-situ polymerization or participate in cycloaddition reactions.

Another possibility involves the reaction with a reagent that can interact with both functional groups simultaneously. For example, a di-nucleophile could potentially displace the iodide and react with the sulfonamide group, leading to the formation of macrocyclic structures. The specific outcome of these reactions is highly dependent on the reaction conditions, the nature of the other reactants, and the relative reactivity of the two functional groups.

Computational Chemistry and Spectroscopic Investigations of Reaction Mechanisms

Due to the lack of specific experimental studies on this compound, computational chemistry and spectroscopic analysis of related compounds provide valuable insights into its probable reaction mechanisms.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to model the various reaction pathways available to this compound. Such studies can provide information on the transition state energies for competing reactions, such as intramolecular cyclization versus intermolecular nucleophilic substitution. For example, calculations could determine the activation barriers for the formation of N-methylsulfonylaziridine versus the aza-Michael addition product, helping to predict the favored reaction pathway under different conditions. Conformational analysis of the molecule and its reaction intermediates can also be performed to understand steric and electronic effects on reactivity. nih.gov

Spectroscopic Investigations:

NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential tools for characterizing the structure of this compound and its reaction products. nih.govyoutube.com The chemical shifts of the ethyl protons would be indicative of the electronic environment and can be used to monitor the progress of reactions. For instance, upon cyclization, the disappearance of the characteristic signals for the iodoethyl group and the appearance of new signals corresponding to the piperazine ring would be observed.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule. universalclass.comthermofisher.com The characteristic S=O stretching vibrations of the sulfonyl group (typically in the 1350-1300 cm-1 and 1160-1140 cm-1 regions) and the N-H stretching vibration (around 3300 cm-1) would be prominent features in the IR spectrum of the starting material. The disappearance of the N-H stretch would indicate deprotonation or substitution at the nitrogen atom.

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound and its derivatives, aiding in structure elucidation. lehigh.edu

By combining these computational and spectroscopic techniques, a detailed picture of the mechanistic landscape of this compound can be constructed, even in the absence of extensive experimental data.

Spectroscopic TechniqueKey Observables for this compound
1H NMRSignals for CH3-S, -S-NH-, -CH2-N-, and -CH2-I groups.
13C NMRResonances for the carbons of the methyl and iodoethyl groups.
IR SpectroscopyN-H stretch, S=O asymmetric and symmetric stretches, C-N stretch, C-I stretch.
Mass SpectrometryMolecular ion peak and fragmentation pattern corresponding to loss of iodine, methanesulfonyl group, etc.

This table outlines the expected spectroscopic features for this compound based on the analysis of similar compounds.

Strategic Applications of N 2 Iodoethyl Methanesulfonamide in Organic Synthesis

A Versatile Building Block in the Synthesis of Nitrogen-Containing Scaffolds

The inherent reactivity of the carbon-iodine bond, coupled with the electronic properties of the sulfonamide group, makes N-(2-iodoethyl)methanesulfonamide an attractive starting material for the synthesis of various nitrogen-containing heterocyclic and acyclic compounds.

This compound is a prime candidate for the synthesis of N-methanesulfonylaziridine. This transformation can be achieved through an intramolecular cyclization reaction. In the presence of a base, the sulfonamide nitrogen is deprotonated, and the resulting anion acts as an internal nucleophile, displacing the iodide to form the strained three-membered aziridine (B145994) ring. This method is a variation of the well-established Gabriel-type synthesis of aziridines from 2-haloamines. The methanesulfonyl group serves as an activating group, facilitating the cyclization and providing a stable, yet synthetically versatile, N-substituted aziridine.

Beyond aziridines, this compound could potentially be used to access larger saturated N-heterocycles, such as azetidines, through controlled reaction conditions or by using appropriate templates. The synthesis of substituted N-sulfonyl azetidines has been described through cyclization of β-amino esters, highlighting the utility of sulfonamide-activated precursors in forming four-membered rings researchgate.net.

Table 1: Potential Heterocyclic Scaffolds from this compound

Starting Material Potential Product Reaction Type
This compound N-methanesulfonylaziridine Intramolecular Cyclization
This compound Substituted N-methanesulfonylazetidines Template-assisted Cyclization

The carbon-iodine bond in this compound is susceptible to nucleophilic substitution. This reactivity allows for the introduction of the ethylmethanesulfonamide fragment into a wide array of molecules. Various nucleophiles, such as amines, thiols, and carbanions, can displace the iodide, forming new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. This makes the compound a useful synthon for introducing a protected aminoethyl group, which can later be deprotected to reveal the primary amine if desired.

Furthermore, the methanesulfonamide (B31651) group itself is a significant pharmacophore found in numerous therapeutic agents. nih.govresearchgate.netmdpi.com The use of this compound allows for the direct incorporation of this important functional group.

Role in Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of complex and structurally diverse molecules from simple building blocks. nih.gov While specific examples involving this compound are not prevalent in the literature, its functional groups suggest its potential utility in such reactions.

The iodoalkyl moiety can participate in radical-mediated MCRs. For instance, visible-light-mediated photoredox catalysis can generate radicals from unactivated alkyl iodides, which can then engage in various transformations. nih.gov Nickel-catalyzed multicomponent coupling reactions of alkyl halides with isocyanides and water to form amides have also been reported, suggesting a potential pathway for this compound to participate in similar transformations. thieme-connect.de

In the context of DOS, sulfonamides have been utilized as versatile building blocks. nih.govacs.org The ability to readily modify the molecule at the iodo-position, coupled with the stable sulfonamide core, makes this compound a candidate for creating libraries of compounds with diverse functionalities for screening in drug discovery programs.

Potential in Radiopharmaceutical Precursor Development and Radiolabeling Methodologies

The presence of an iodine atom in this compound makes it a potential precursor for the development of radiopharmaceuticals. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are widely used in nuclear medicine for both diagnostic imaging and targeted radiotherapy. nih.govmdpi.com

The synthesis of radioiodinated compounds often involves the introduction of a radioactive iodine isotope into a precursor molecule. nih.gov this compound could serve as a "cold" standard or precursor for the synthesis of its radiolabeled analogue, for instance, [¹²⁵I]this compound. The synthesis of such radiolabeled compounds can be achieved through isotopic exchange reactions or by direct radioiodination of a suitable precursor. For example, the synthesis of [¹²⁵I]IBdG was achieved by radioiodination of its tin precursor in high radiochemical yield. nih.gov Similarly, radioiodination of histamine (B1213489) has been shown to produce ¹²⁵I-2-iodohistamine. nih.gov These methods highlight the feasibility of preparing radiolabeled versions of iodo-containing compounds. The development of such radiolabeled tracers could be valuable for studying the in vivo distribution and targeting of molecules containing the methanesulfonamide group.

Table 2: Common Radioisotopes of Iodine and Their Applications

Isotope Half-life Primary Emission Primary Application
¹²³I 13.2 hours Gamma SPECT Imaging
¹²⁴I 4.2 days Positron PET Imaging
¹²⁵I 59.4 days Gamma (low energy) Radioimmunoassays, Preclinical Imaging
¹³¹I 8.0 days Beta, Gamma Therapy, SPECT Imaging

Integration into Advanced Functional Material Precursors

The incorporation of specific functional groups into polymers can impart unique properties, leading to the development of advanced functional materials. The sulfonamide group is known to influence properties such as pH-responsiveness and thermal stability. rsc.org

This compound could serve as a monomer or a functionalizing agent in polymer synthesis. The iodo group provides a handle for polymerization or for grafting onto existing polymer backbones. For example, the synthesis of polymers with sulfonamide functionalities has been achieved through RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of sulfonamide-containing monomers. rsc.org This approach allows for the creation of well-defined polymer architectures. Similarly, post-polymerization modification strategies can be employed to introduce sulfonamide groups into polymers. rsc.org The resulting materials could have applications in areas such as drug delivery, smart coatings, and separation membranes.

Theoretical and Spectroscopic Characterization of N 2 Iodoethyl Methanesulfonamide and Its Intermediates

Quantum Chemical Calculations for Electronic Structure and Conformational Preferences

No specific quantum chemical calculations or detailed computational studies focused on the electronic structure and conformational preferences of N-(2-iodoethyl)methanesulfonamide were identified in the public domain. Such studies, often employing Density Functional Theory (DFT), are crucial for understanding the molecule's three-dimensional shape, orbital energies, and electrostatic potential, which in turn influence its reactivity and interactions. While general principles of computational chemistry could be applied, the absence of specific published research means that no validated data on its computed properties can be presented.

In Silico Studies of Reaction Pathways and Transition States

Similarly, a search for in silico studies detailing the reaction pathways and transition states involving this compound yielded no specific results. This type of research is vital for predicting the compound's reactivity, stability of intermediates, and for optimizing synthetic routes. The lack of such studies indicates a gap in the understanding of the reaction mechanisms involving this particular molecule.

Emerging Research Frontiers for N 2 Iodoethyl Methanesulfonamide

Development of Novel Catalytic Systems for its Transformations

The reactivity of N-(2-iodoethyl)methanesulfonamide is dominated by its two primary functional groups: the alkyl iodide and the sulfonamide. Future research is poised to exploit these sites using advanced catalytic methods that offer greater efficiency, selectivity, and functional group tolerance than traditional approaches.

The primary carbon-iodine bond is an excellent electrophile for nucleophilic substitution. While classic SN2 reactions are straightforward, modern catalysis seeks to expand the scope of this transformation. A significant area of development is the use of transition-metal catalysts to facilitate C-N, C-O, and C-S bond formation under milder conditions. For instance, photoinduced copper catalysis has emerged as a powerful method for the N-alkylation of amines with unactivated alkyl electrophiles, a reaction that is often challenging. researchgate.net Applying such systems to this compound could enable the synthesis of complex tertiary amines that are otherwise difficult to access.

The sulfonamide group itself offers opportunities for catalytic functionalization. The N-H bond is acidic and can be deprotonated to form a nucleophile. wikipedia.org Catalytic methods for the N-alkylation and N-arylation of sulfonamides using greener reagents, such as alcohols, are being actively developed. organic-chemistry.org Manganese, ruthenium, and iridium-based catalysts operating through a "borrowing hydrogen" mechanism can alkylate sulfonamides efficiently, providing an alternative to using alkyl halides as the electrophile. organic-chemistry.org

Table 1: Potential Catalytic Systems for this compound Transformations
Catalytic SystemTarget SiteTransformation TypePotential Advantage
Photoinduced Copper CatalysisC-I BondC-N Coupling (N-Alkylation)Enables coupling of challenging secondary amines; mild conditions. researchgate.net
Catalytic Iodide (e.g., KI)C-X (X=Cl, Br) BondNucleophilic SubstitutionAccelerates reactions of less reactive alkyl halides via in situ generation of the iodide. borbasgroup.com
Mn(I) or Ru(II) Pincer ComplexesN-H BondN-Alkylation (with alcohols)Green alternative to using alkyl halides; high atom economy. organic-chemistry.org

Integration into Flow Chemistry and Automation for Enhanced Synthesis

The synthesis and subsequent reactions of this compound are prime candidates for integration into continuous flow and automated synthesis platforms. These technologies offer significant advantages in terms of safety, process control, and scalability compared to traditional batch methods. amt.uksyrris.com

Flow chemistry, which involves performing reactions in a continuously moving stream within a microreactor or tube, provides superior control over reaction parameters like temperature, pressure, and residence time. researchgate.net The synthesis of this compound, likely proceeding through reactive intermediates such as 2-iodoethylamine or methanesulfonyl chloride, can be made safer by the small reactor volumes and excellent heat transfer capabilities of flow systems. amt.uk This minimizes the risks associated with potential exotherms or the accumulation of unstable species.

For transformations utilizing this compound, flow chemistry enables precise control over reaction times, which can be crucial for preventing side reactions or degradation of sensitive products. illinois.edu The high surface-area-to-volume ratio in flow reactors also enhances mass transfer, which is particularly beneficial for biphasic reactions or those involving gaseous reagents. rsc.org

Automation can be coupled with flow systems to create powerful platforms for reaction optimization and library synthesis. mit.eduresearchgate.net An automated system could systematically vary nucleophiles, catalysts, solvents, and reaction conditions to rapidly identify the optimal protocol for a desired transformation of this compound. beilstein-journals.orgucla.edu This data-rich approach accelerates the discovery of new derivatives and reaction pathways, moving beyond laborious one-at-a-time experiments. mit.eduwikipedia.org

Table 2: Comparison of Batch vs. Flow Processing for Reactions of Alkyl Halides
ParameterBatch ProcessingFlow Chemistry
SafetyHigher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small internal volumes and superior heat transfer. amt.uk
Process ControlDifficult to precisely control temperature and mixing, especially on scale.Precise control over residence time, temperature, and mixing. researchgate.net
ScalabilityOften requires re-optimization for different scales ("scale-up" issues).Scalable by running the system for longer or "numbering-up" reactors. syrris.com
Hazardous ReagentsHandling large quantities can be dangerous.Small amounts are handled at any given time, minimizing risk. rsc.org

Future Directions in Synthetic Methodology Development

The unique bifunctional nature of this compound positions it as a valuable intermediate for advanced synthetic methodologies. Future developments will likely focus on its use in multi-step, continuous syntheses and as a linchpin for creating diverse molecular architectures.

One of the most exciting future directions is the concept of "telescoped" or multi-step continuous synthesis, where multiple reaction steps are performed sequentially in a flow system without isolating the intermediates. researchgate.net this compound could be generated in the first reactor from simpler starting materials and then immediately streamed into a second reactor to undergo a subsequent transformation, such as a catalytically-driven coupling reaction. This approach improves efficiency, reduces waste, and minimizes manual handling of potentially hazardous intermediates.

Furthermore, this compound is an ideal substrate for building molecular libraries through divergent synthesis. From this single precursor, a wide array of derivatives can be generated by reacting either the alkyl iodide or the sulfonamide moiety. For example, reaction at the C-I bond with a library of nucleophiles would produce a diverse set of substituted methanesulfonamides. Subsequently, the N-H bond of these products could be functionalized to add another layer of complexity. Automated platforms are particularly well-suited for executing such complex synthetic sequences. wikipedia.org

The development of novel synthetic methods such as photoredox and electrochemistry, which often benefit from the precise conditions achievable in flow reactors, could also unlock new transformations for this compound. rsc.org These methods can generate highly reactive intermediates under mild conditions, potentially enabling reactions that are not feasible with traditional thermal methods.

Exploration of Undiscovered Reactivity Patterns for Selective Functionalization

Beyond the predictable nucleophilic substitution at the C-I bond and deprotonation at the N-H bond, there are opportunities to explore more subtle and currently undiscovered reactivity patterns for this compound.

The carbon-iodine bond, being relatively weak, is a potential precursor for alkyl radicals. Under photoredox or radical initiation conditions, the C-I bond could undergo homolytic cleavage to generate a primary alkyl radical. This reactive intermediate could then participate in a variety of transformations, such as addition to alkenes or C-C bond-forming coupling reactions, which are complementary to the more common polar, two-electron pathways of nucleophilic substitution. nih.gov

Another area for exploration is the potential for intramolecular reactions. By first functionalizing the sulfonamide nitrogen with a group containing a nucleophilic site, subsequent intramolecular cyclization onto the electrophilic iodoethyl chain could provide access to novel heterocyclic structures, such as substituted sultams (cyclic sulfonamides). wikipedia.org The kinetics of such cyclizations could be precisely controlled in a flow chemistry setup.

Finally, a more speculative but highly rewarding frontier would be the selective functionalization of the C-H bonds on the ethyl backbone. While the C-I and N-H bonds are far more reactive, the development of advanced catalysts for directed C-H activation could, in the future, allow for functionalization at the C-1 or C-2 positions. The sulfonamide group could potentially act as a directing group to guide a metal catalyst to a specific C-H bond, a strategy that represents a state-of-the-art challenge in organic synthesis. nih.gov

Table 3: Potential Sites for Selective Functionalization and Corresponding Reaction Types
Reactive SiteFunctional GroupPotential Reaction Types
C-I Bond (Electrophilic Carbon)Primary Alkyl IodideNucleophilic Substitution (SN2), Radical Formation, Elimination
N-H Bond (Acidic Proton)Methanesulfonamide (B31651)Deprotonation followed by N-Alkylation or N-Arylation
C-H Bonds (Ethyl Backbone)Alkane C-H(Speculative) Directed C-H Activation/Functionalization nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-iodoethyl)methanesulfonamide
Reactant of Route 2
N-(2-iodoethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.